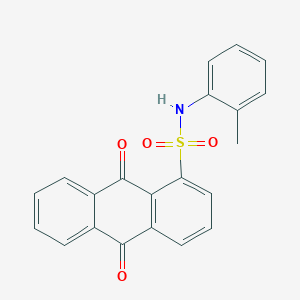![molecular formula C17H14BrClN2O2S2 B406613 1-(4-BROMOBENZENESULFONYL)-4-[(4-CHLOROPHENYL)SULFANYL]-3,5-DIMETHYL-1H-PYRAZOLE](/img/structure/B406613.png)
1-(4-BROMOBENZENESULFONYL)-4-[(4-CHLOROPHENYL)SULFANYL]-3,5-DIMETHYL-1H-PYRAZOLE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-BROMOBENZENESULFONYL)-4-[(4-CHLOROPHENYL)SULFANYL]-3,5-DIMETHYL-1H-PYRAZOLE is a synthetic organic compound that features a pyrazole core substituted with bromophenylsulfonyl and chlorophenylthio groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-BROMOBENZENESULFONYL)-4-[(4-CHLOROPHENYL)SULFANYL]-3,5-DIMETHYL-1H-PYRAZOLE typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the pyrazole core: This can be achieved through the condensation of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the sulfonyl group: The bromophenylsulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base such as pyridine.
Thioether formation: The chlorophenylthio group can be introduced through nucleophilic substitution reactions using thiols and appropriate leaving groups under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
1-(4-BROMOBENZENESULFONYL)-4-[(4-CHLOROPHENYL)SULFANYL]-3,5-DIMETHYL-1H-PYRAZOLE can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can participate in nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-(4-BROMOBENZENESULFONYL)-4-[(4-CHLOROPHENYL)SULFANYL]-3,5-DIMETHYL-1H-PYRAZOLE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of 1-(4-BROMOBENZENESULFONYL)-4-[(4-CHLOROPHENYL)SULFANYL]-3,5-DIMETHYL-1H-PYRAZOLE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical pathways.
Interacting with receptors: Modulating receptor activity to influence cellular signaling processes.
Altering gene expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.
類似化合物との比較
Similar Compounds
1-((4-bromophenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole: Lacks the chlorophenylthio group, which may result in different biological activity and chemical reactivity.
4-((4-chlorophenyl)thio)-3,5-dimethyl-1H-pyrazole: Lacks the bromophenylsulfonyl group, which may affect its overall properties.
Uniqueness
1-(4-BROMOBENZENESULFONYL)-4-[(4-CHLOROPHENYL)SULFANYL]-3,5-DIMETHYL-1H-PYRAZOLE is unique due to the presence of both bromophenylsulfonyl and chlorophenylthio groups, which confer distinct chemical and biological properties
特性
分子式 |
C17H14BrClN2O2S2 |
|---|---|
分子量 |
457.8g/mol |
IUPAC名 |
1-(4-bromophenyl)sulfonyl-4-(4-chlorophenyl)sulfanyl-3,5-dimethylpyrazole |
InChI |
InChI=1S/C17H14BrClN2O2S2/c1-11-17(24-15-7-5-14(19)6-8-15)12(2)21(20-11)25(22,23)16-9-3-13(18)4-10-16/h3-10H,1-2H3 |
InChIキー |
IHFRXJYLSBGTFF-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1S(=O)(=O)C2=CC=C(C=C2)Br)C)SC3=CC=C(C=C3)Cl |
正規SMILES |
CC1=C(C(=NN1S(=O)(=O)C2=CC=C(C=C2)Br)C)SC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(5Z)-5-[(2,4-dichlorophenyl)methylidene]-3-(4-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B406532.png)
![2-({[5-(2,6-Dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B406533.png)

![2-[2-[4-(4-Piperidin-1-ylsulfonylbenzoyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B406538.png)
![2-{2-[5-(4-Methyl-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-acetylamino}-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid ethyl ester](/img/structure/B406539.png)
![3-Benzyl-4-thia-1,2-diazaspiro[4.11]hexadec-2-ene](/img/structure/B406541.png)

![5-[2-(3,6-dichloro-9H-carbazol-9-yl)ethyl]-4-(2-methylprop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B406543.png)
![2-Chloro-7-(4-chlorophenyl)-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline](/img/structure/B406544.png)
![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B406548.png)
![4-(4-Chloro-phenyl)-3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinoline](/img/structure/B406549.png)
![3-(2,4-dichlorophenyl)-2-phenyl-5-(phenylmethyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B406552.png)

